2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
CAS No.: 880805-92-5
Cat. No.: VC7185559
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880805-92-5 |
|---|---|
| Molecular Formula | C20H23N5O3S |
| Molecular Weight | 413.5 |
| IUPAC Name | 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O3S/c1-12-6-5-7-15(13(12)2)22-18(26)11-29-20-24-23-19(25(20)21)14-8-9-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
| Standard InChI Key | XFPRKVBPFCDXNP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Introduction
Chemical Identification and Structural Features
Molecular and Structural Characteristics
The compound’s molecular architecture centers on a 1,2,4-triazole ring substituted at the 3rd position with a sulfanyl group and at the 4th and 5th positions with amino and 3,4-dimethoxyphenyl groups, respectively. The acetamide side chain is further functionalized with a 2,3-dimethylphenyl group. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| SMILES | COC1=C(C=CC(=C1)OC)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)C)C |
| InChIKey | MIENFRDCNBRRGJ-UHFFFAOYSA-N |
The SMILES string and InChIKey provide precise descriptors for computational modeling and database searches . The presence of methoxy groups at the 3,4-positions on the phenyl ring and dimethyl substituents on the acetamide’s aromatic moiety may influence solubility and target binding.
Stereochemical Considerations
While the compound’s 2D structure is well-defined, its 3D conformation—accessible via PubChem’s interactive model —reveals potential steric interactions between the triazole ring and the 2,3-dimethylphenyl group. Such interactions could modulate pharmacological activity by affecting molecular flexibility or binding pocket compatibility.
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data, inferred from structural analogs, would likely include:
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Nuclear Magnetic Resonance (NMR): Distinct signals for the triazole ring protons (~δ 8.5 ppm), methoxy groups (~δ 3.8 ppm), and aromatic protons.
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Mass Spectrometry: A molecular ion peak at m/z 413.5 consistent with the molecular weight.
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High-Performance Liquid Chromatography (HPLC): Purity assessment under reverse-phase conditions.
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
The compound’s closest analogue, N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (PubChem CID: 3678970) , shares a similar triazole-sulfanyl-acetamide backbone but differs in substituent patterns:
Such structural variations highlight the role of substituents in modulating bioactivity and pharmacokinetics.
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